Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenylalanine and contains a bromine atom and a hydroxyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate typically involves the bromination of a phenolic compound followed by esterification and amination. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol and subsequent amination with ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Amino-4-bromophenol: Contains a similar bromine and hydroxyl substitution pattern but lacks the ester group.
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate: Similar structure with the bromine atom in a different position, leading to variations in chemical behavior.
Uniqueness
Methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bromo-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)6-3-2-5(12)4-7(6)10/h2-4,8,12H,11H2,1H3 |
InChI Key |
SHKGQQNDJWFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)O)Br)N |
Origin of Product |
United States |
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